Isavuconazole vs. Voriconazole and Posaconazole: Reduced CYP3A4 Inhibition
Isavuconazole is a moderate CYP3A4 inhibitor, whereas voriconazole and posaconazole are strong inhibitors. This is quantified by the fold-increase in area under the curve (AUC) of the probe CYP3A4 substrate midazolam: isavuconazole increases midazolam AUC by 2-fold, compared to a 5-fold increase with posaconazole and a 10-fold increase with voriconazole [1]. In a real-world study with hematopoietic stem cell transplant (HSCT) patients, initiation of isavuconazole required a 21% reduction in tacrolimus dose to maintain therapeutic levels, while posaconazole initiation required a 53% dose reduction [2].
| Evidence Dimension | CYP3A4 Inhibition (fold increase in midazolam AUC) & Tacrolimus Dose Adjustment |
|---|---|
| Target Compound Data | 2-fold increase in midazolam AUC; 21% tacrolimus dose reduction |
| Comparator Or Baseline | Voriconazole: 10-fold increase in midazolam AUC; Posaconazole: 5-fold increase in midazolam AUC & 53% tacrolimus dose reduction |
| Quantified Difference | 5x less than voriconazole and 2.5x less than posaconazole for midazolam AUC; 2.5x less tacrolimus dose reduction than posaconazole |
| Conditions | Clinical DDI studies using midazolam as probe substrate; retrospective study of HSCT patients on tacrolimus |
Why This Matters
This differential CYP3A4 inhibition profile translates to a lower risk of clinically significant DDIs with CYP3A4 substrates (e.g., immunosuppressants, certain chemotherapeutics), simplifying patient management and reducing the need for complex therapeutic drug monitoring and dose adjustments.
- [1] Townsend, R., Desai, A., Azie, N., Jones, M., Engelhardt, M., & Schmitt-Hoffmann, A. H. (2015). Drug interaction profiles of isavuconazole, voriconazole and posaconazole with immunosuppressants metabolized by CYP4503A4 (CYP3A4). View Source
- [2] Gu, T. M., Lewis, J. S., 2nd, Le, H., & Bubalo, J. S. (2021). Comparative effects of fluconazole, posaconazole, and isavuconazole upon tacrolimus and cyclosporine serum concentrations. Journal of Oncology Pharmacy Practice, 27(6), 1345-1351. View Source
